(2-Bromo-1-fluoroethylidene)cyclobutane
Description
Properties
IUPAC Name |
(2-bromo-1-fluoroethylidene)cyclobutane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrF/c7-4-6(8)5-2-1-3-5/h1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOYXMLJSRJAXCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(CBr)F)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrF | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-1-fluoroethylidene)cyclobutane typically involves the reaction of cyclobutylidene intermediates with bromine and fluorine sources. One common method is the halogenation of cyclobutylidene derivatives under controlled conditions to introduce the bromo and fluoro substituents. The reaction conditions often require low temperatures and the presence of a catalyst to ensure selective halogenation.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-1-fluoroethylidene)cyclobutane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: The double bond in the ethylidene side chain can participate in addition reactions with various reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide (NaI) in acetone for the substitution of the bromo group.
Oxidation: Reagents such as potassium permanganate (KMnO4) can be used to oxidize the compound.
Addition Reactions: Hydrogenation using palladium on carbon (Pd/C) as a catalyst can add hydrogen across the double bond.
Major Products Formed
Substitution Products: Depending on the nucleophile, products can include (2-Iodo-1-fluoroethylidene)cyclobutane or (2-Bromo-1-alkoxyethylidene)cyclobutane.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Addition Products: Hydrogenation results in the formation of (2-Bromo-1-fluoroethyl)cyclobutane.
Scientific Research Applications
Chemistry
In chemistry, (2-Bromo-1-fluoroethylidene)cyclobutane is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology and Medicine
The compound’s potential biological activity is being explored in medicinal chemistry. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and polymer chemistry.
Mechanism of Action
The mechanism by which (2-Bromo-1-fluoroethylidene)cyclobutane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromo and fluoro substituents can influence the compound’s binding affinity and reactivity, leading to specific biological or chemical outcomes. The pathways involved may include nucleophilic attack on the electrophilic carbon atoms or radical-mediated processes.
Comparison with Similar Compounds
Comparison with Similar Cyclobutane Derivatives
Structural Parameters
The structural features of cyclobutane derivatives, such as bond lengths and dihedral angles, are highly sensitive to substituent effects. Key comparisons include:
*Hypothetical values inferred from substituent effects:
- Bond length: Bromo and fluoro substituents likely induce moderate elongation (1.58–1.59 Å) due to electron withdrawal, though less pronounced than phenyl groups .
- Dihedral angle : EWGs like CF₃ increase dihedral angles (12.81°); Br/F may result in intermediate planarity (~10–12°) due to steric and electronic interplay .
Electronic Effects and Reactivity
- Bond elongation : Longer cyclobutane bonds correlate with higher electron density (e.g., methoxy groups). The target compound’s bond elongation is likely minimal compared to phenyl-substituted cyclobutanes, as EWGs stabilize the ring without drastic distortion .
Biological Activity
(2-Bromo-1-fluoroethylidene)cyclobutane is an organofluorine compound characterized by the molecular formula C6H8BrF. This compound features a cyclobutane ring with a bromo and a fluoro substituent on an ethylidene side chain. Its unique structural properties and reactivity make it a subject of interest in various fields, including medicinal chemistry and materials science.
The compound undergoes several types of chemical reactions, including:
- Substitution Reactions : The bromo and fluoro groups can be replaced with other functional groups through nucleophilic substitution.
- Oxidation and Reduction : Under specific conditions, the compound can be oxidized or reduced to yield different products.
- Addition Reactions : The double bond in the ethylidene side chain allows for addition reactions with various reagents.
Common Reagents and Conditions
| Reaction Type | Common Reagents | Products Formed |
|---|---|---|
| Nucleophilic Substitution | Sodium iodide (NaI) in acetone | (2-Iodo-1-fluoroethylidene)cyclobutane |
| Oxidation | Potassium permanganate (KMnO4) | Carboxylic acids or ketones |
| Addition | Palladium on carbon (Pd/C) | (2-Bromo-1-fluoroethyl)cyclobutane |
Biological Activity
The biological activity of this compound is mainly explored in the context of its potential therapeutic applications. The compound's mechanism of action involves interactions with molecular targets such as enzymes and receptors, which can lead to specific biological outcomes.
The presence of bromo and fluoro substituents influences the compound's binding affinity and reactivity. These substituents allow for nucleophilic attack on electrophilic carbon atoms or facilitate radical-mediated processes. This interaction is critical in modulating enzyme activity, particularly in pathways related to disease mechanisms.
Case Studies and Research Findings
Research has indicated that this compound may serve as a precursor for synthesizing bioactive molecules. For instance, studies have shown its potential in developing compounds that modulate beta-secretase enzyme activity, which is relevant in Alzheimer’s disease research.
Notable Findings
- Beta-Secretase Modulation : Compounds derived from this compound have been investigated for their ability to inhibit beta-secretase, an enzyme implicated in amyloid-beta production. This inhibition could potentially reduce amyloid plaque formation in Alzheimer's patients .
- Anti-inflammatory Properties : Some derivatives have demonstrated anti-inflammatory effects by inhibiting the production of inflammatory mediators such as monocyte chemoattractant protein-1 (MCP-1). This suggests potential applications in treating inflammatory diseases .
Comparison with Similar Compounds
This compound can be compared to similar compounds to highlight its unique properties:
| Compound Name | Unique Features |
|---|---|
| (2-Bromo-1-chloroethylidene)cyclobutane | Different halogen substituent affects reactivity |
| (2-Fluoro-1-iodoethylidene)cyclobutane | Varying halogen influences biological activity |
| (2-Bromo-1-methoxyethylidene)cyclobutane | Methoxy group introduces different functional properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
